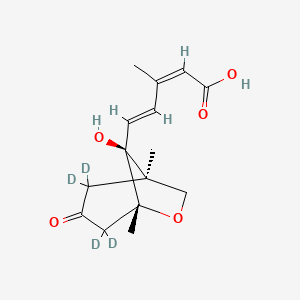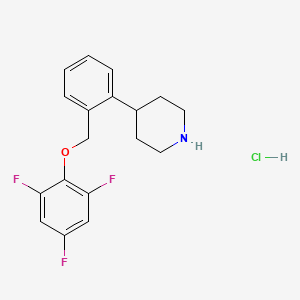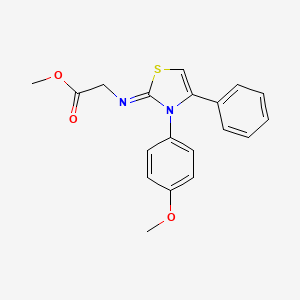
Anticancer agent 121
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 121 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of cancer cells, making it a valuable candidate for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 121 involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 121 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Anticancer agent 121 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, particularly those involved in cancer cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 121 involves the inhibition of key molecular targets and pathways that are crucial for cancer cell survival and proliferation. This compound is known to:
Inhibit DNA synthesis: By interfering with the replication machinery, it prevents cancer cells from dividing.
Induce apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, it triggers programmed cell death in cancer cells.
Disrupt cell signaling: By targeting specific signaling pathways, it inhibits the growth and spread of cancer cells.
Comparación Con Compuestos Similares
Anticancer agent 121 can be compared with other similar compounds, such as:
Oxadiazoles: Known for their anticancer activity, these compounds share a similar heterocyclic structure and mechanism of action.
Thienopyrimidines: These compounds also exhibit potent anticancer properties and are structurally related to purines.
Uniqueness: What sets this compound apart is its unique combination of high potency, selectivity for cancer cells, and ability to target multiple pathways involved in cancer progression. This makes it a highly promising candidate for further development and clinical application.
Propiedades
Fórmula molecular |
C19H18N2O3S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl 2-[[3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]acetate |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-10-8-15(9-11-16)21-17(14-6-4-3-5-7-14)13-25-19(21)20-12-18(22)24-2/h3-11,13H,12H2,1-2H3 |
Clave InChI |
WFLZTDPYZPHQAY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=CSC2=NCC(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


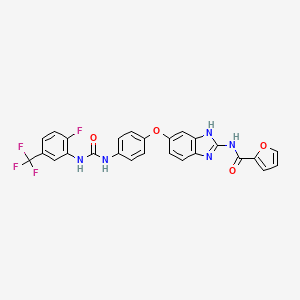
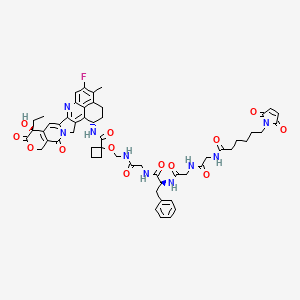
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
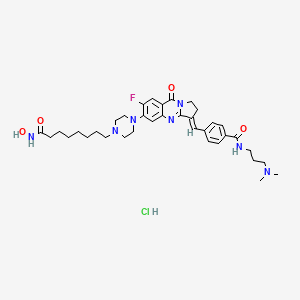
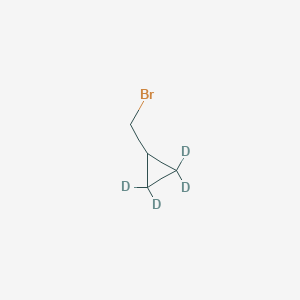
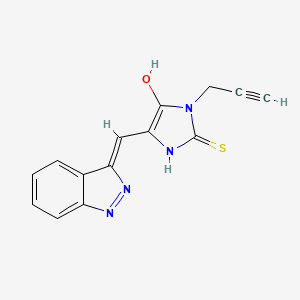
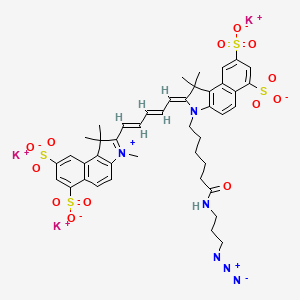

![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
